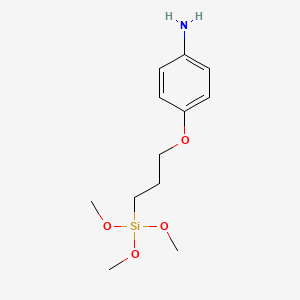

4-(3-トリメトキシシリルプロポキシ)アニリン

概要

説明

Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- is a useful research compound. Its molecular formula is C12H21NO4Si and its molecular weight is 271.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

電気活性材料および電気変色材料

“4-(3-トリメトキシシリルプロポキシ)アニリン”は、pH感受性シリカ-ポリアニリンハイブリッドの作製においてシランカップリング剤として使用できます。これらのハイブリッドは、電気活性と電気変色の特性で知られています .

導電性ポリマー

シラン系プロピルアニリンとして、この化合物は、導電性ポリマーの合成に使用できます。導電性ポリマーは、その調整可能な電気的特性により、電子工学で応用されています .

生体医用分野

関連するアニリン化合物とポリマーは、薬物送達システムや組織工学足場など、生体医用分野での可能性について研究されています .

自動車および航空宇宙

アニリン化合物から誘導されたポリマーは、その機械的特性と環境安定性により、自動車および航空宇宙産業で使用される可能性があります .

ろ過技術

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用機序

Target of Action

Anilines are known to interact with a variety of enzymes and receptors in the body . The specific targets of 4-(3-trimethoxysilylpropoxy)aniline would depend on its specific chemical structure and properties.

Mode of Action

Anilines, in general, are known for their basicity and nucleophilicity . They can participate in a variety of chemical reactions, including nucleophilic substitution reactions . The trimethoxysilylpropoxy group in 4-(3-trimethoxysilylpropoxy)aniline could potentially undergo hydrolysis, leading to the formation of silanol groups and methanol. These silanol groups can further react to form siloxane bonds, which could lead to the formation of a silica-like network.

Biochemical Pathways

Anilines can be metabolized through various pathways, including n-hydroxylation . The trimethoxysilylpropoxy group could potentially undergo hydrolysis and condensation reactions, leading to the formation of a silica-like network.

Pharmacokinetics

Anilines are generally well-absorbed and can be distributed throughout the body . They can be metabolized through various pathways, including N-hydroxylation . The trimethoxysilylpropoxy group could potentially undergo hydrolysis, leading to the formation of methanol and silanol groups. These groups could be further metabolized or excreted.

Result of Action

Anilines can interact with various enzymes and receptors in the body, potentially leading to a variety of biological effects . The trimethoxysilylpropoxy group could potentially undergo hydrolysis and condensation reactions, leading to the formation of a silica-like network. This could potentially have effects on the structure and properties of biological tissues.

Action Environment

The action of 4-(3-trimethoxysilylpropoxy)aniline can be influenced by various environmental factors. For example, the pH of the environment could influence the degree of ionization of the aniline group, potentially affecting its reactivity and interactions with biological targets . The presence of water could influence the hydrolysis of the trimethoxysilylpropoxy group . Other factors, such as temperature and the presence of other chemicals, could also influence the action of 4-(3-trimethoxysilylpropoxy)aniline.

特性

IUPAC Name |

4-(3-trimethoxysilylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4Si/c1-14-18(15-2,16-3)10-4-9-17-12-7-5-11(13)6-8-12/h5-8H,4,9-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYPEIBVFQOQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC1=CC=C(C=C1)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50886139 | |

| Record name | Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55648-29-8 | |

| Record name | 4-[3-(Trimethoxysilyl)propoxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55648-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(3-(trimethoxysilyl)propoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055648298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-[3-(trimethoxysilyl)propoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50886139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

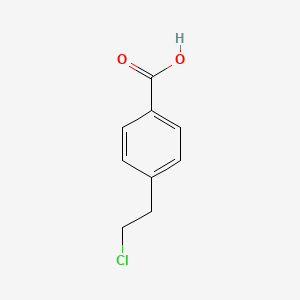

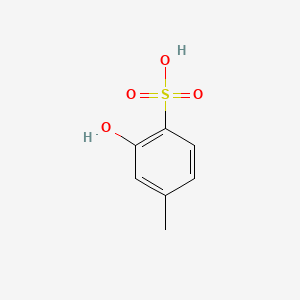

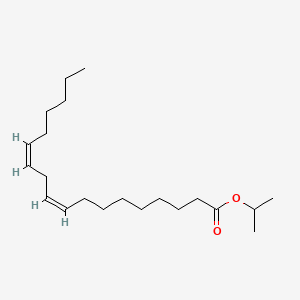

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

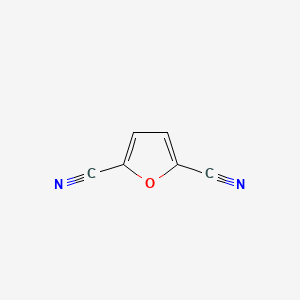

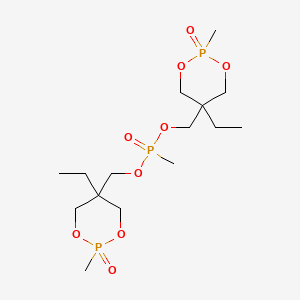

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)